molecular formula C15H16IN5O B12919607 6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide

6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide

Cat. No.: B12919607
M. Wt: 409.22 g/mol
InChI Key: NQAOTHUFAGPQFG-UHFFFAOYSA-N
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Description

6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide is a chemical compound with the molecular formula C15H16IN5O and a molecular weight of 409.23 g/mol . This compound belongs to the class of purine derivatives and is characterized by the presence of a benzamido group at the 6-position, an ethyl group at the 9-position, and a methyl group at the 7-position of the purine ring system. The iodide ion serves as the counterion to balance the charge of the purin-7-ium cation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can lead to a variety of functionalized purine compounds .

Scientific Research Applications

6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H16IN5O

Molecular Weight

409.22 g/mol

IUPAC Name

N-(9-ethyl-7-methylpurin-9-ium-6-yl)benzamide;iodide

InChI

InChI=1S/C15H15N5O.HI/c1-3-20-10-19(2)12-13(16-9-17-14(12)20)18-15(21)11-7-5-4-6-8-11;/h4-10H,3H2,1-2H3;1H

InChI Key

NQAOTHUFAGPQFG-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CN(C2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)C.[I-]

Origin of Product

United States

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